molecular formula C15H21NO3 B1332754 Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate CAS No. 302909-59-7

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

Cat. No. B1332754
M. Wt: 263.33 g/mol
InChI Key: ZPBBQNVIGBOLPA-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. The compound's structure includes an ethyl ester functional group, an amide linkage, and a tert-butyl group attached to a benzene ring, which may contribute to its steric and electronic properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include selective cyclization, alkylation, and reduction processes. For instance, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives is achieved through a four-step process that leverages lithium coordination and steric hindrance from tert-butyl ester to control selectivity . Similarly, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is synthesized via alkylation followed by selective reduction, yielding pure crystals without the need for complex reaction conditions or purification steps .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions that contribute to molecular packing . Similarly, the X-ray crystallographic analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showed intramolecular hydrogen bonding that stabilizes the molecular and crystal structure .

Chemical Reactions Analysis

The chemical reactivity of such compounds can lead to the formation of various derivatives through reactions with different reagents. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in the presence of ethanol and triethylamine at room temperature leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions showcase the versatility of the core structure in generating a diverse array of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of functional groups like esters, amides, and aromatic rings can affect properties like solubility, melting point, and reactivity. The characterization of these properties is essential for understanding the compound's behavior in different environments and for its potential applications. For example, the spectroscopic analysis provides insights into the electronic structure, which can be correlated with properties like UV/Vis absorbance . Additionally, theoretical calculations, such as Density Functional Theory (DFT), can predict various quantum chemical parameters that are crucial for understanding the compound's reactivity and stability .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical has been involved in the synthesis of novel compounds like N-benzoyl acosamine and 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. These syntheses involve complex reactions showcasing the versatility of Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate in organic chemistry (Hiyama et al., 1984); (El‐Faham et al., 2013).

  • Oxidation and Chemical Transformations : The compound has been used in studies to understand the mechanism of oxidation of aminoalkylphenol derivatives with benzoyl peroxide, demonstrating its utility in studying chemical reactions and transformations (Mazitova & Abushaeva, 1972).

  • Development of Antimicrobial Agents : Research has also been conducted on the synthesis of substituted Phenyl Azetidines as potential antimicrobial agents, where Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate derivatives were explored for their pharmaceutical applications (Doraswamy & Ramana, 2013).

  • Conformational Studies and Crystal Structure Analysis : The compound has also been used in conformational studies and in crystal structure analysis, providing valuable insights into molecular structures and interactions (Ranganatha et al., 2012).

  • Synthesis of Spirocyclic Compounds : It has been utilized in the synthesis of spirocyclic indoline lactone, showcasing its role in the creation of complex organic structures (Hodges et al., 2004).

  • Development of Fibrinogen Receptor Antagonists : The compound has been part of the development of GPIIb/IIIa integrin antagonists, which are important in the field of cardiovascular medicine (Hayashi et al., 1998).

Future Directions

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is used in proteomics research , indicating its potential for future applications in this field. As with all areas of scientific research, ongoing studies will continue to expand our understanding of this compound and its potential uses.

properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-19-13(17)10-16-14(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBBQNVIGBOLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365074
Record name ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

CAS RN

302909-59-7
Record name ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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